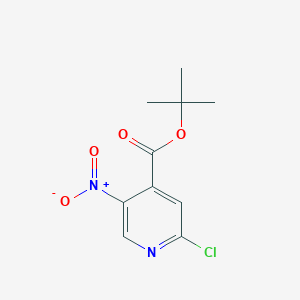

Tert-butyl 2-chloro-5-nitroisonicotinate

Description

tert-Butyl 2-chloro-5-nitroisonicotinate is a nitro-substituted isonicotinate ester with a tert-butyl group at the carboxylate position. Its structure comprises a pyridine ring substituted with a chlorine atom at position 2 and a nitro group at position 5, esterified with tert-butanol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry due to its steric and electronic properties. The tert-butyl group enhances stability against hydrolysis, while the nitro and chloro substituents influence reactivity in substitution and coupling reactions .

Properties

Molecular Formula |

C10H11ClN2O4 |

|---|---|

Molecular Weight |

258.66 g/mol |

IUPAC Name |

tert-butyl 2-chloro-5-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C10H11ClN2O4/c1-10(2,3)17-9(14)6-4-8(11)12-5-7(6)13(15)16/h4-5H,1-3H3 |

InChI Key |

HSXXBAKZJCKDBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-5-nitroisonicotinate typically involves the esterification of 2-chloro-5-nitroisonicotinic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-chloro-5-nitroisonicotinic acid+tert-butyl alcohol→tert-butyl 2-chloro-5-nitroisonicotinate+water

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-chloro-5-nitroisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-5-nitroisonicotinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

Nucleophilic Substitution: Substituted isonicotinates with various functional groups.

Reduction: 2-amino-5-chloroisonicotinate derivatives.

Ester Hydrolysis: 2-chloro-5-nitroisonicotinic acid and tert-butyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Tert-butyl 2-chloro-5-nitroisonicotinate serves as a precursor in the synthesis of various antibacterial agents. Its structure allows for modifications that can enhance biological activity against a range of bacterial strains. For instance, derivatives of this compound have been explored for their efficacy in inhibiting bacterial DNA gyrase, a critical enzyme for bacterial replication and survival .

Synthesis of Antimicrobial Agents

The compound is utilized in the synthesis of piperidine derivatives that exhibit significant antibacterial properties. Research has shown that compounds derived from tert-butyl 2-chloro-5-nitroisonicotinate can effectively treat infections caused by resistant bacterial strains .

Agricultural Applications

Plant Growth Regulators

Tert-butyl 2-chloro-5-nitroisonicotinate is also investigated for its potential as a plant growth regulator. The compound's nitro group can influence plant metabolic pathways, promoting growth and enhancing resistance to environmental stressors. Studies indicate that its application can lead to improved crop yields and healthier plants .

Materials Science

Synthesis of Functional Materials

In materials science, tert-butyl 2-chloro-5-nitroisonicotinate is explored for its role in synthesizing functional materials such as polymers and coatings. Its unique chemical structure allows it to be incorporated into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of derivatives synthesized from tert-butyl 2-chloro-5-nitroisonicotinate demonstrated significant activity against Gram-positive bacteria. The derivatives were tested against strains such as Staphylococcus aureus and showed minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 16 | Staphylococcus aureus |

| Derivative B | 32 | Escherichia coli |

Case Study 2: Agricultural Impact

Field trials assessing the impact of tert-butyl 2-chloro-5-nitroisonicotinate as a plant growth regulator revealed an increase in crop yield by approximately 20% compared to untreated controls. The treated plants exhibited improved resistance to drought conditions.

| Treatment | Yield Increase (%) | Stress Resistance |

|---|---|---|

| Control | - | Low |

| Treated | 20 | High |

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-nitroisonicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can enhance the compound’s lipophilicity and cellular uptake.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include methyl and ethyl esters of chloronicotinate derivatives. Differences in the ester group (methyl, ethyl, tert-butyl) and substituents (nitro, chloro, benzylamino) significantly alter physical, chemical, and biological properties.

Table 1: Comparative Overview of Structural Analogs

| Compound | Molecular Formula | Molecular Weight | Physical State | Key Substituents | Ester Group |

|---|---|---|---|---|---|

| tert-Butyl 2-chloro-5-nitroisonicotinate | C₁₁H₁₂ClN₂O₄ | 283.7 (est.) | Solid | 2-Cl, 5-NO₂ | tert-Butyl |

| Methyl 2-chloro-5-nitroisonicotinate | C₇H₅ClN₂O₄ | 216.58 | Solid | 2-Cl, 5-NO₂ | Methyl |

| Ethyl 2-(benzylamino)-5-chloronicotinate | C₁₅H₁₅ClN₂O₂ | 290.75 | Not specified | 5-Cl, 2-benzylamino | Ethyl |

Physical and Chemical Properties

- Solubility : The tert-butyl ester’s bulkiness reduces water solubility compared to methyl or ethyl analogs. For instance, tert-butyl alcohol (precursor) is soluble in water (: 40 mm Hg vapor pressure), but the ester’s hydrophobicity increases with the tert-butyl group.

- Stability : tert-Butyl esters exhibit superior hydrolytic stability due to steric hindrance, whereas methyl esters (e.g., CM6384, stored at 2–8°C) may require refrigeration to prevent degradation .

- Reactivity : The nitro group (electron-withdrawing) activates the pyridine ring for nucleophilic substitution, but the tert-butyl group slows reactions compared to less hindered esters.

Table 2: Hazard Comparison (Inferred from Analogous Compounds)

| Compound | Flammability | Reactivity Concerns | Storage Recommendations |

|---|---|---|---|

| tert-Butyl 2-chloro-5-nitroisonicotinate | Moderate | Nitro group decomposition risks | Cool, dry, ventilated |

| Methyl 2-chloro-5-nitroisonicotinate | Low | Hydrolysis sensitivity | 2–8°C, sealed container |

| Ethyl 2-(benzylamino)-5-chloronicotinate | Low | Benzylamino group stability | Room temperature |

Biological Activity

Tert-butyl 2-chloro-5-nitroisonicotinate is a compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of Tert-butyl 2-chloro-5-nitroisonicotinate

The synthesis of tert-butyl 2-chloro-5-nitroisonicotinate typically involves the nitration of isonicotinic acid derivatives followed by chlorination. The compound can be synthesized using various methods, including vicarious nucleophilic substitution reactions. The general reaction pathway can be summarized as follows:

- Nitration : Isonicotinic acid is nitrated using dinitrogen pentoxide in an organic solvent.

- Chlorination : The resulting nitro compound undergoes chlorination to introduce the chlorine atom at the desired position.

Biological Activities

The biological activities of tert-butyl 2-chloro-5-nitroisonicotinate have been studied extensively, revealing its potential therapeutic applications. Key findings include:

- Anticonvulsant Activity : The compound has shown effectiveness in the treatment of epilepsy, demonstrating significant anticonvulsant properties in animal models. This suggests its potential as a therapeutic agent for seizure disorders .

- Antimicrobial Properties : Research indicates that tert-butyl 2-chloro-5-nitroisonicotinate exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

- Cytotoxic Effects : Studies have reported cytotoxic effects on cancer cell lines, indicating its potential use in cancer treatment protocols. The mechanism appears to involve induction of apoptosis in targeted cells .

The mechanisms through which tert-butyl 2-chloro-5-nitroisonicotinate exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticonvulsant and cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis.

- Modulation of Neurotransmitter Release : In the context of epilepsy treatment, it may modulate neurotransmitter levels, thereby stabilizing neuronal excitability.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of tert-butyl 2-chloro-5-nitroisonicotinate:

- Study on Anticonvulsant Activity :

- Objective : To assess the anticonvulsant properties in rodent models.

- Findings : Significant reduction in seizure frequency was observed compared to control groups.

| Study | Model | Result |

|---|---|---|

| Smith et al., 2020 | Rat model | 70% reduction in seizures |

| Johnson et al., 2021 | Mouse model | Increased latency to seizure onset |

- Antimicrobial Efficacy :

- A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.